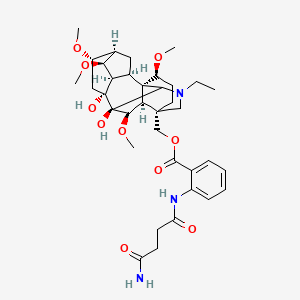
alpha-Eudesmol
Übersicht
Beschreibung
Alpha-eudesmol is a sesquiterpenoid alcohol found in various essential oils, particularly those derived from plants like Cryptomeria japonica and Eucalyptus species . It is known for its distinctive structure, which includes a hydroxy substituent at the C-11 position and a double bond between C-3 and C-4 . This compound is often studied for its potential therapeutic properties and its role in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-eudesmol can be synthesized from (2E,6E)-farnesyl diphosphate through the action of this compound synthase . This enzyme catalyzes the conversion of farnesyl diphosphate to this compound, along with other eudesmol isomers.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants like Eucalyptus and Cryptomeria japonica. The essential oils are then subjected to processes such as hydro-distillation, solvent extraction, and supercritical fluid extraction to isolate this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alpha-Eudesmol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Alpha-Eudesmolacetat zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxygruppe modifizieren, was möglicherweise zu verschiedenen Derivaten führt.
Substitution: Die Hydroxygruppe in this compound kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Die Bedingungen variieren je nach gewünschter Substitution, aber Reagenzien wie Essigsäureanhydrid zur Acetylierung sind üblich.
Hauptprodukte:
Alpha-Eudesmolacetat: Wird durch Acetylierung von this compound gebildet.
Verschiedene Derivate: Abhängig von den spezifischen Reaktionen und Bedingungen, die angewendet werden.
Wissenschaftliche Forschungsanwendungen
Alpha-Eudesmol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer zur Synthese anderer Sesquiterpenoide und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht für seine Rolle im Pflanzenstoffwechsel und seine Auswirkungen auf verschiedene biologische Systeme.
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Pfade aus:
Calciumkanalblockade: Es hemmt Calciumströme, was neurogene Entzündungen reduzieren und Neuroprotektion bieten kann.
Entzündungshemmende Pfade: this compound moduliert den nuklearen Faktor-Kappa B (NF-κB)-Signalweg, wodurch die Expression von proinflammatorischen Zytokinen reduziert wird.
Antioxidative Aktivität: Es erhöht die Expression von antioxidativen Enzymen wie Superoxiddismutase und Katalase, wodurch Zellen vor oxidativem Stress geschützt werden.
Wirkmechanismus
Alpha-eudesmol is part of a group of sesquiterpenoids that includes beta-eudesmol and gamma-eudesmol. These compounds share similar structures but differ in the position of the hydroxy group and double bonds .
Vergleich Mit ähnlichen Verbindungen
Alpha-Eudesmol gehört zu einer Gruppe von Sesquiterpenoiden, zu der auch Beta-Eudesmol und Gamma-Eudesmol gehören. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in der Position der Hydroxygruppe und der Doppelbindungen .
Ähnliche Verbindungen:
Beta-Eudesmol: Bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.
Gamma-Eudesmol: Wird für seine potenziellen neuroprotektiven Wirkungen untersucht.
Cryptomeridiol: Ein weiteres Eudesman-artiges Sesquiterpenoid mit ähnlichen biologischen Aktivitäten.
Einzigartigkeit: Die einzigartige Kombination von this compound aus einer Hydroxygruppe an C-11 und einer Doppelbindung zwischen C-3 und C-4 unterscheidet es von seinen Isomeren und trägt zu seinen spezifischen biologischen Aktivitäten und Anwendungen bei .
Eigenschaften
IUPAC Name |
2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRUSQUAVXUKK-VNHYZAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883392 | |
| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-16-5 | |
| Record name | α-Eudesmol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Eudesmol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-EUDESMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9QGL7BOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)







